N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide
Description
N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide is a chiral diamide compound featuring a central ethane-1,2-diyl backbone substituted with two 4-chlorophenyl groups in the (1R,2R) configuration.
Properties
CAS No. |
820231-61-6 |
|---|---|
Molecular Formula |
C18H18Cl2N2O2 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
N-[(1R,2R)-2-acetamido-1,2-bis(4-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-11(23)21-17(13-3-7-15(19)8-4-13)18(22-12(2)24)14-5-9-16(20)10-6-14/h3-10,17-18H,1-2H3,(H,21,23)(H,22,24)/t17-,18-/m1/s1 |
InChI Key |
HBGZKCVIRQOSGP-QZTJIDSGSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C1=CC=C(C=C1)Cl)[C@@H](C2=CC=C(C=C2)Cl)NC(=O)C |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)Cl)C(C2=CC=C(C=C2)Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide typically involves the reaction of (1R,2R)-1,2-diphenylethane-1,2-diamine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
N,N’-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N,N’-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide involves its interaction with specific molecular targets. The compound binds to active sites of enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide (CAS 31844-15-2)
- Structure : Differs by substitution of 4-chloro with 4-methoxy groups.
- Reduced steric hindrance due to smaller methoxy groups may influence binding interactions in biological systems .
N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide (CAS 820231-52-5)
- Structure : Enantiomeric counterpart with (1S,2S) configuration.
- Properties: Chirality significantly impacts biological activity; the (1R,2R) form may exhibit distinct pharmacokinetic or receptor-binding profiles.
N,N'-(Ethane-1,2-diyl)bis(2-oxo-2-phenylacetamide) (Compound 8)
- Structure : Replaces 4-chlorophenyl with unsubstituted phenyl groups.
- Properties :
Derivatives with Spacer Modifications
N,N'-[1,2-Ethanediylbis(oxy-4,1-phenylene)]bisacetamide (CAS 37988-01-5)
- Structure : Incorporates oxygen bridges between the ethane backbone and aromatic rings.
- Properties: Increased polarity due to ether linkages may enhance aqueous solubility (~328 g/mol molecular weight).
Gemini Surfactants (e.g., CGSES12-CGSES16)
- Structure : Ethane-1,2-diyl core with long alkyl chains and cationic headgroups.
- Properties :
Heterocyclic and Hydrazone Derivatives
N,N'-(Ethane-1,2-diyl)bis[2-(N''-(4-chlorophenylhydrazonoyl)-2-cyanoacetamide] (Compound 15)
- Structure: Features hydrazone and cyano groups adjacent to the ethane backbone.
- Properties: Enhanced reactivity due to the cyano moiety, enabling participation in click chemistry or nucleophilic substitutions.
Thieno-Triazolodiazepine Derivatives (PDB Ligand H1V)
- Structure : Complex heterocyclic system with 4-chlorophenyl and acetamide groups.
- Properties :
- High chiral atom count (2 chiral centers) and aromaticity (32 aromatic bonds) suggest strong target-binding specificity.
- The target compound’s simpler structure may lack this specificity but could serve as a precursor for such derivatives .
Biological Activity
N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula: C18H18Cl2N2O2
- Molecular Weight: 365.2 g/mol
- IUPAC Name: N-[(1R,2R)-2-acetamido-1,2-bis(4-chlorophenyl)ethyl]acetamide
The compound features two 4-chlorophenyl groups attached to a central ethane backbone with two acetamide substituents. This configuration contributes to its potential interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate cellular signaling pathways by binding to active sites on target proteins. The inhibition or modulation of these proteins can lead to significant biochemical changes within cells.
Potential Biological Targets:
- Enzymes: The compound may inhibit enzymes involved in metabolic pathways.
- Receptors: It could interact with receptors that play roles in cellular signaling and regulation.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound. Here are some key findings:
Binding Affinity Studies
Research indicates that this compound exhibits binding affinity for certain enzymes that are critical in cancer metabolism. For instance:
- Enzyme Inhibition: Studies have shown that this compound can inhibit the activity of specific kinases involved in tumor growth and proliferation.
Case Studies
-
Anticancer Activity:
- A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the modulation of apoptotic pathways.
Cell Line IC50 (µM) Mechanism A549 12.5 Apoptosis induction MCF7 15.0 Cell cycle arrest -
Neuroprotective Effects:
- Another study explored the neuroprotective properties of this compound in models of neurodegeneration. The results suggested that it may reduce oxidative stress and inflammation in neuronal cells.
Synthesis and Production
The synthesis of this compound typically involves the acetylation of (1R,2R)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine using acetic anhydride under controlled conditions.
Q & A
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
